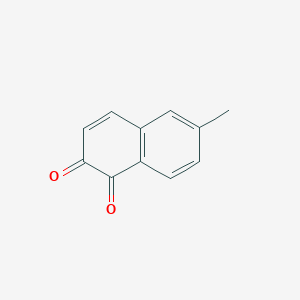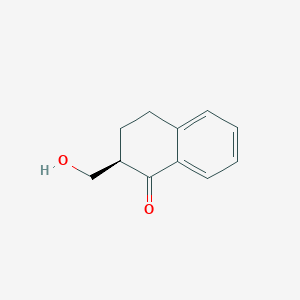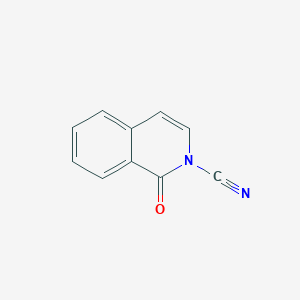
1,2-Naphthalenedione, 6-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methylnaphthalene-1,2-dione is an organic compound belonging to the naphthoquinone family. It is characterized by a naphthalene ring system with two ketone groups at positions 1 and 2, and a methyl group at position 6.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
6-Methylnaphthalene-1,2-dione can be synthesized through several methods. One common approach involves the oxidation of 6-methylnaphthalene using oxidizing agents such as potassium permanganate or chromium trioxide. Another method includes the demethylation of 2-methyl-1,4-dimethoxynaphthalene followed by oxidation .
Industrial Production Methods
Industrial production of 6-methylnaphthalene-1,2-dione typically involves large-scale oxidation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced catalytic systems to ensure efficient conversion of starting materials to the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
6-Methylnaphthalene-1,2-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex quinones.
Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
The major products formed from these reactions include various substituted naphthoquinones, hydroquinones, and other functionalized derivatives .
Applications De Recherche Scientifique
6-Methylnaphthalene-1,2-dione has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer, antibacterial, and antifungal properties.
Medicine: Investigated for its role in the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-methylnaphthalene-1,2-dione involves its interaction with various molecular targets and pathways. As a quinone, it can participate in redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is exploited in its anticancer and antibacterial activities, where the compound disrupts cellular processes by causing oxidative damage .
Comparaison Avec Des Composés Similaires
Similar Compounds
Menadione (Vitamin K3): 2-Methyl-1,4-naphthoquinone, known for its role in blood clotting and as a precursor to other vitamin K compounds.
Phylloquinone (Vitamin K1): 2-Methyl-3-phytyl-1,4-naphthoquinone, found in green plants and essential for photosynthesis.
Menaquinone (Vitamin K2): A group of compounds with varying side chains, produced by bacteria and important for bone health.
Uniqueness
6-Methylnaphthalene-1,2-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other naphthoquinones.
Propriétés
Numéro CAS |
52749-61-8 |
|---|---|
Formule moléculaire |
C11H8O2 |
Poids moléculaire |
172.18 g/mol |
Nom IUPAC |
6-methylnaphthalene-1,2-dione |
InChI |
InChI=1S/C11H8O2/c1-7-2-4-9-8(6-7)3-5-10(12)11(9)13/h2-6H,1H3 |
Clé InChI |
MTSMWQUGXMUFRU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)C(=O)C(=O)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11915454.png)
![5-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11915470.png)





![1,4-Diazaspiro[4.5]decane-2,3-dione](/img/structure/B11915505.png)




